An In-Depth Technical Guide to Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate: A Thiol-Reactive Fluorescent Probe
An In-Depth Technical Guide to Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate: A Thiol-Reactive Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a specialized biochemical reagent and fluorescent indicator. This molecule belongs to the benzocoumarin family of fluorescent dyes, which are characterized by their extended π-conjugation system, often resulting in desirable photophysical properties such as high quantum yields and long-wavelength emission. The presence of a maleimide group confers high reactivity and selectivity towards thiol (sulfhydryl) groups, which are predominantly found in cysteine residues of proteins. This specificity makes it a valuable tool for the fluorescent labeling and subsequent detection of proteins and other thiol-containing biomolecules. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental protocols and data presentation for the research and drug development community.
Core Properties
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a synthetic, highly purified compound intended for research use only.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Reference |
| Chemical Name | Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate | N/A |
| Molecular Formula | C₂₀H₁₃NO₇ | [1][2] |
| Molecular Weight | 379.32 g/mol | [1][2] |
| CAS Number | 168639-87-0 | [2] |
| Appearance | Solid (form may vary) | N/A |
| Purity | Highly Purified | [2] |
| Solubility | Soluble in organic solvents such as DMSO and DMF | N/A |
| Storage | Store at -20°C, protected from light and moisture. For maximum recovery, centrifuge the vial before opening. | [1][2] |
Photophysical Characteristics
| Parameter | Expected Range/Value | Notes |
| Excitation Wavelength (λex) | ~380 - 420 nm | Thiol-reactive probes with a coumarin core typically have absorption maxima below 410 nm.[4] |
| Emission Wavelength (λem) | ~450 - 500 nm | Expected to exhibit blue to green fluorescence. |
| Quantum Yield (Φ) | Moderate to High | Coumarin derivatives are known for their high quantum yields, although this can be solvent-dependent.[5] |
| Extinction Coefficient (ε) | > 20,000 M⁻¹cm⁻¹ | Based on typical values for coumarin-based dyes. |
| Fluorescence Lifetime (τ) | 1 - 5 ns | Typical range for similar fluorophores. |
Synthesis
The synthesis of functionalized benzocoumarins can be achieved through various established chemical reactions.[6][7][8] A common approach involves the Knoevenagel condensation or the Pechmann reaction to form the core benzocoumarin structure.[7] Subsequent functionalization steps would be required to introduce the methoxy, carboxylate, and maleimide groups.
A plausible synthetic route, based on general principles of benzocoumarin synthesis, is outlined below. This is a generalized representation and would require optimization for specific yields and purity.
Experimental Protocols
The primary application of Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is the fluorescent labeling of thiol-containing biomolecules. The maleimide group reacts specifically with the sulfhydryl group of cysteine residues via a Michael addition reaction, forming a stable thioether bond.[9][10]
General Protocol for Protein Labeling
This protocol provides a general guideline for the conjugation of the benzocoumarin maleimide to proteins. Optimization of the dye-to-protein molar ratio is recommended for each specific protein.
Materials:
-
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate
-
Anhydrous Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Protein of interest containing free thiol groups
-
Degassed reaction buffer (e.g., Phosphate-Buffered Saline (PBS), Tris, or HEPES, pH 7.0-7.5)
-
(Optional) Tris(2-carboxyethyl)phosphine (TCEP) for disulfide bond reduction
-
Purification column (e.g., gel filtration or dialysis)
Procedure:
-
Prepare Protein Solution: Dissolve the protein in the degassed reaction buffer at a concentration of 1-10 mg/mL.[9][11]
-
(Optional) Reduce Disulfide Bonds: If the protein's cysteine residues are involved in disulfide bonds, add a 10-100 fold molar excess of TCEP to the protein solution. Incubate for 20-30 minutes at room temperature.
-
Prepare Dye Stock Solution: Dissolve the benzocoumarin maleimide in anhydrous DMSO or DMF to a stock concentration of 1-10 mM.[11][12]
-
Labeling Reaction: Add the dye stock solution to the protein solution to achieve a dye-to-protein molar ratio of 10:1 to 20:1. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove the unreacted dye from the labeled protein using a suitable purification method such as gel filtration or dialysis.[11]
Determination of Degree of Labeling (DOL)
The DOL, which represents the average number of dye molecules conjugated to each protein molecule, can be determined spectrophotometrically.
Procedure:
-
Measure the absorbance of the purified labeled protein at 280 nm (A₂₈₀) and at the maximum absorbance wavelength of the dye (A_max).
-
Calculate the corrected protein absorbance (A₂₈₀_corr) using the following formula: A₂₈₀_corr = A₂₈₀ - (A_max × CF) where CF is the correction factor for the dye's absorbance at 280 nm.
-
Calculate the molar concentrations of the protein and the dye.
-
The DOL is the ratio of the molar concentration of the dye to the molar concentration of the protein.
Reaction Kinetics and Mechanism
The reaction between a maleimide and a thiol is a Michael addition, a type of "click" chemistry reaction known for its high efficiency and selectivity under mild conditions.[13] The reaction rate is dependent on several factors, including pH, the pKa of the thiol, and the solvent.[14][15] The reaction is generally faster at a slightly basic pH (around 7.5) where the thiol is more likely to be in its more nucleophilic thiolate form.
Potential Applications
Due to its thiol-reactivity and fluorescent properties, Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a versatile tool for various applications in life sciences and drug development, including:
-
Fluorescent labeling of proteins and antibodies: For use in fluorescence microscopy, flow cytometry, and immunoassays.
-
Probing protein structure and function: Changes in the fluorescence environment upon labeling can provide insights into protein conformation and dynamics.
-
Studying protein-protein interactions: Through techniques such as Fluorescence Resonance Energy Transfer (FRET).
-
Quantification of thiols: The reaction can be used to quantify the number of free thiol groups in a sample.[16]
Conclusion
Methyl 9-maleinimido-8-methoxy-6,7-benzocumarin-3-carboxylate is a valuable fluorescent probe for the specific labeling of thiol-containing biomolecules. Its benzocoumarin core suggests favorable photophysical properties, and the maleimide group ensures high selectivity for cysteine residues. The provided protocols offer a starting point for its use in a variety of research and development applications. Further characterization of its specific photophysical properties will undoubtedly expand its utility in the scientific community.
References
- 1. usbio.net [usbio.net]
- 2. usbio.net [usbio.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Thiol-Reactive Probes Excited with Ultraviolet Light—Section 2.3 | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. High quantum yield and pH sensitive fluorescence dyes based on coumarin derivatives: fluorescence characteristics and theoretical study - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Syntheses of functionalized benzocoumarins by photoredox catalysis - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. A Review of Classical and Advanced Methodologies for Benzocoumarin Synthesis [jmchemsci.com]
- 8. Frontiers | Syntheses, reactivity, and biological applications of coumarins [frontiersin.org]
- 9. lumiprobe.com [lumiprobe.com]
- 10. Maleimide labeling of thiolated biomolecules [biosyn.com]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. biotium.com [biotium.com]
- 13. bachem.com [bachem.com]
- 14. researchgate.net [researchgate.net]
- 15. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Thiols and Maleimides | AAT Bioquest [aatbio.com]
